molecular formula C17H12N2S3 B2847956 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-93-5

2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2847956
CAS No.: 478029-93-5
M. Wt: 340.48
InChI Key: VAQCVSAGTMHVIO-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine (CAS 478029-93-5) is a high-purity synthetic compound with the molecular formula C 17 H 12 N 2 S 3 and a molecular weight of 340.49 g/mol. It is part of the benzothieno[3,2-d]pyrimidine class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . This compound is of significant research value primarily in the field of anti-inflammatory drug discovery. It serves as a key synthetic intermediate and functional core structure for developing novel selective cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an inducible enzyme highly expressed at sites of inflammation and in various tumors, making it a critical molecular target. Researchers are exploring benzothieno[3,2-d]pyrimidine derivatives for their efficacy in inhibiting COX-2 expression and the production of associated pro-inflammatory mediators like PGE2, positioning them as potential therapeutic agents for inflammatory and proliferative disorders . Furthermore, some derivatives in this chemical class have demonstrated additional inhibitory activity against 15-lipoxygenase (15-LOX), another key enzyme in the arachidonic acid pathway. This dual inhibitory potential aligns with the modern "magic shotgun" approach in drug discovery, which aims to develop multi-target therapies that may offer enhanced efficacy and improved safety profiles compared to single-target drugs . The compound's structure, featuring multiple sulfur-based moieties, may also contribute to antioxidant properties by providing a defense against reactive oxygen and nitrogen species, which are often intertwined with inflammatory processes . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methylsulfanyl-4-phenylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S3/c1-20-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)21-11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQCVSAGTMHVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring System Construction

Benzothieno[3,2-d]pyrimidine Scaffold Formation

The foundational step involves constructing the benzothieno[3,2-d]pyrimidine ring system. A validated approach utilizes cyclocondensation reactions between appropriately substituted thiophene derivatives and pyrimidine precursors.

In a representative procedure (Source 3), ethyl 3-amino-benzothieno[2,3-d]pyrimidine-4-one derivatives are synthesized through multi-step sequences involving:

  • Treatment of ethylcarboxylate intermediates with dimethyl sulfate and carbon disulfide to introduce sulfur functionalities.
  • Subsequent hydrazine hydrate-mediated ring closure under reflux conditions.

Key reaction parameters:

  • Solvent : Ethanol/piperidine mixtures (8:2 v/v)
  • Temperature : Reflux (78–80°C)
  • Duration : 6–8 hours
  • Yield : 63–85% for analogous systems

Sulfanyl Group Introduction Strategies

Sequential Thioetherification

The methylsulfanyl and phenylsulfanyl substituents are typically installed through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions.

Methylsulfanyl Incorporation

Methylsulfanyl groups are introduced via alkylation of thiolate intermediates. Source 3 documents a protocol where:

  • Potassium salts of thienopyrimidinones are generated in situ using alcoholic KOH
  • Methyl iodide (1.2 equiv) is added at 0–5°C
  • Reaction proceeds for 3 hours under nitrogen atmosphere

Critical parameters :

  • Base: Potassium hydroxide (2.5 equiv)
  • Temperature: 0°C → room temperature gradient
  • Workup: Precipitation in ice-water followed by ethanol recrystallization
Phenylsulfanyl Functionalization

Phenylsulfanyl groups are introduced through aromatic thiol coupling. Source 4's SMILES analysis (CSC2=NC3=C(C(=N2)OC4=CC=CC=C4)SC5=CC=CC=C53) suggests para-substituted benzyl thiols react with halogenated pyrimidine intermediates.

Experimental data from analogous systems (Source 2) shows:

  • Reagents : Chloroacetonitrile (1.5 equiv) in DMF
  • Conditions : Reflux for 10 hours
  • Yield : 70% for comparable thiazolo-pyrimidine systems

Optimized Synthetic Pathways

Two-Step Assembly Methodology

A consolidated synthesis route derived from multiple sources involves:

Step Reagents/Conditions Function Yield
1 ZnCl2 (20 mol%), glacial acetic acid, 80°C, 4h Cyclocondensation 85%
2a CH3I, KOH/EtOH, 0°C, 3h Methylsulfanyl installation 78%
2b PhSH, DMF, reflux, 10h Phenylsulfanyl coupling 65%

Mechanistic considerations :

  • Zinc chloride catalyzes thiourea-mediated ring closure through Lewis acid activation
  • DMF stabilizes thiolate intermediates during SNAr reactions

Spectroscopic Characterization

Structural Validation Techniques

Reported analytical data for related compounds (Sources 1,3,4) confirms structural fidelity:

IR Spectroscopy :

  • 1712–1665 cm⁻¹: Stretching vibrations for conjugated C=O groups
  • 3423 cm⁻¹: N-H stretching in amino derivatives

¹H NMR (DMSO-d6) :

  • δ 0.96–1.02 ppm: Methyl groups in spirocyclic systems
  • δ 6.31 ppm: Triazole proton resonances
  • δ 9.52 ppm: Broad NH signals

Mass Spectrometry :

  • m/z 303 (M⁺) for benzothieno-triazolopyrimidines
  • Characteristic fragmentation patterns at m/z 245 (–SCH3)

Comparative Method Analysis

Efficiency Metrics Across Approaches

Method Total Yield Purity (HPLC) Scalability
Sequential alkylation 52% 95.3% Moderate
One-pot thioetherification 68% 91.7% High
Metal-catalyzed coupling 45% 98.1% Low

Key findings:

  • One-pot strategies maximize atom economy but require rigorous temperature control
  • Transition metal catalysts improve regioselectivity at the expense of cost/complexity

Process Optimization Considerations

Solvent Selection Impacts

Data cross-referenced from Sources 2–4 reveals:

  • DMF : Enhances nucleophilicity but complicates product isolation
  • Ethanol/water : Facilitates crystallization but limits reaction rates
  • Acetic anhydride : Accelerates cyclization at risk of acetylated byproducts

Industrial-Scale Adaptation Challenges

Key Operational Hurdles

  • Exothermic nature of thiol coupling reactions requires advanced cooling systems
  • Thioether oxidation susceptibility demands inert atmosphere maintenance
  • High-boiling solvent removal (e.g., DMF) increases energy costs

Source 5's thienothiophene functionalization study suggests continuous flow reactors could mitigate these issues through improved heat/mass transfer.

Emerging Methodological Developments

Photocatalytic Thiolation

Preliminary studies on analogous systems (Source 5) indicate:

  • Visible-light mediated C-S bond formation
  • Organophotoredox catalysts (e.g., Eosin Y)
  • 72% yield achieved for benzothiophene derivatives under blue LED irradiation

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine can undergo several types of chemical reactions, including:

  • Oxidation: : It can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide.

  • Reduction: : The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl or phenylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Tin(II) chloride, hydrogen gas with a palladium catalyst.

  • Substitution Conditions: : Refluxing with a suitable nucleophile in the presence of a base.

Major Products

  • Oxidation of the compound can yield sulfoxides or sulfones.

  • Reduction of nitro groups to amino groups.

  • Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine has shown potential in various research fields:

  • Chemistry: : Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : It may serve as a probe for studying biological processes involving sulfur-containing compounds.

  • Medicine: : Preliminary studies suggest it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine exerts its effects involves its interactions with molecular targets such as enzymes or receptors. The compound's sulfur-containing groups can interact with specific sites on target molecules, modulating their activity. Detailed studies on its binding modes and pathways are still ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzothieno[3,2-d]pyrimidine derivatives exhibit diverse biological and physical properties depending on substituents. Key comparisons include:

Compound Substituents Key Properties Reference
2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine Methylsulfanyl, Phenylsulfanyl COX-2 affinity (ΔG ≈ −9.0–−9.5), moderate fluorescence (Φfl ~ 0.03)
2-Amino-4-(methylsulfanyl)benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxide (3a) Methylsulfanyl, Amino, Sulfone High fluorescence (Φfl ~ 0.45), solid-state blue-green emission
Antipyrine-bearing benzothieno[3,2-d]pyrimidine (Compound 4) Antipyrine, Methylsulfanyl High COX-2 affinity (ΔG = −9.4), fluorescent probe potential (Φfl = 0.032)
2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine Allylsulfanyl, 4-Chlorophenylsulfanyl Enhanced lipophilicity, potential kinase inhibition
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Chlorophenyl, Methoxyphenyl, Dihydrothieno Structural rigidity, possible antitumor activity

Key Observations:

  • COX-2 Affinity : The presence of bulky aryl groups (e.g., phenylsulfanyl) enhances COX-2 binding compared to smaller substituents like methylsulfanyl. Antipyrine derivatives show the highest affinity (ΔG = −9.4) due to complementary interactions with COX-2 active sites .
  • Fluorescence: Amino and sulfone groups (e.g., in compound 3a) significantly boost fluorescence quantum yield (Φfl ~ 0.45) via extended π-conjugation, whereas methylsulfanyl/phenylsulfanyl groups result in weaker emission (Φfl ~ 0.03) .
  • Synthetic Accessibility : Derivatives with simple sulfanyl groups (e.g., methylsulfanyl) are synthesized in high yields (89%) via one-pot reactions, while complex substituents (e.g., antipyrine) require multi-step protocols .

Physicochemical Properties

  • Solubility: Methylsulfanyl and phenylsulfanyl groups impart moderate lipophilicity (logP ~ 3.5), whereas sulfone or amino groups increase polarity, improving aqueous solubility .
  • Thermal Stability: Fused-ring systems (e.g., benzo[4,5]thieno derivatives) exhibit higher thermal stability (decomposition >250°C) compared to non-fused analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine, and what key reaction conditions must be controlled?

  • Methodology : Synthesis typically involves multi-step routes:

  • Step 1 : Construction of the thieno[3,2-d]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones.
  • Step 2 : Introduction of sulfanyl groups at the 2- and 4-positions using nucleophilic substitution (e.g., thiols or disulfides with activated halides).
  • Key Conditions :
  • Catalysts : K₂CO₃ or NaH for deprotonation .
  • Solvents : Polar aprotic solvents (DMF, DCM) enhance reactivity .
  • Temperature : 60–80°C for optimal kinetics without side reactions .
  • Purification : HPLC or column chromatography ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what critical data points should be analyzed?

  • Techniques :

  • ¹H/¹³C NMR : Analyze aromatic proton shifts (δ 7.2–8.1 ppm) and methylsulfanyl signals (δ ~2.5 ppm) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 8.59° between core and substituents) and π-π stacking interactions .
  • IR Spectroscopy : Confirm S–C and C=O stretches (1050–1250 cm⁻¹ and ~1700 cm⁻¹) .
    • Validation : Cross-check experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .

Q. What are the primary biological activities reported for thieno[3,2-d]pyrimidine derivatives, and which structural features correlate with these activities?

  • Activities :

  • Kinase Inhibition : PI3K/p110α inhibition (e.g., GDC-0941 analog with IC₅₀ < 10 nM) .
  • Anticancer : Apoptosis induction in breast cancer cell lines (MCF-7, MDA-MB-231) .
    • Structure-Activity Relationship (SAR) :
  • 2-/4-Sulfanyl Groups : Enhance target binding via hydrophobic interactions .
  • Aryl Substituents : Electron-withdrawing groups (e.g., Cl, Br) improve metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing sulfanyl groups at the 2- and 4-positions of the thieno[3,2-d]pyrimidine core?

  • Strategies :

  • Stepwise Functionalization : Prioritize 4-position sulfanylation due to higher electrophilicity .
  • Solvent Screening : Test DMF vs. THF for solubility and reaction efficiency .
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
    • Table 1 : Yield Optimization Parameters
StepVariable TestedOptimal ConditionYield Improvement
ThiolationBase (K₂CO₃ vs. NaH)K₂CO₃ in DMF+15–20%
PurificationHPLC vs. TLCHPLC (C18 column)Purity >99%

Q. What strategies are recommended for resolving contradictions in pharmacological data across different cell line studies involving this compound?

  • Approaches :

  • Isogenic Cell Lines : Compare activity in wild-type vs. PI3K-mutant lines to isolate target effects .
  • Orthogonal Assays : Validate cytotoxicity via MTT, apoptosis (Annexin V), and caspase-3 activation assays .
  • Pharmacokinetic Profiling : Measure plasma stability and metabolite formation to rule off-target effects .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to kinase targets, and how can these models be validated experimentally?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to PI3K’s ATP-binding pocket (PDB: 3HHM) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
    • Validation :
  • In Vitro Kinase Assays : Compare predicted ΔG values with experimental IC₅₀ (e.g., KinomeScan profiling) .
  • Mutagenesis Studies : Test binding affinity against PI3K mutants (e.g., Lys802Ala) to confirm key interactions .

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